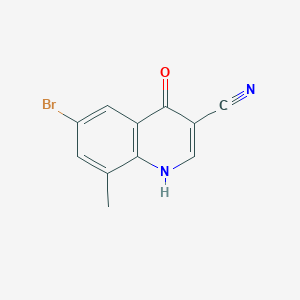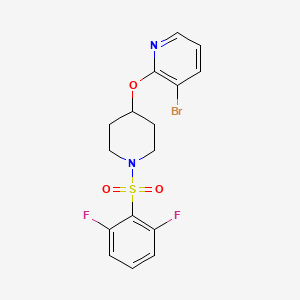
1-(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one is a useful research compound. Its molecular formula is C15H19N3OS and its molecular weight is 289.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Research has explored the synthesis of heterocyclic compounds involving structures similar to 1-(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one. These compounds are synthesized through reactions such as Michael addition and cyclocondensation, which are fundamental in developing pharmaceuticals and materials with unique properties. For example, Michael addition of active methylene compounds has been used to synthesize a series of compounds through ethanol reactions, employing piperidine as a basic catalyst, demonstrating the versatility of piperidine-containing compounds in synthesizing complex heterocyclic structures (M. Bakhouch et al., 2015).
Antiviral and Antimicrobial Activities
Compounds with structures related to the query molecule have been investigated for their antiviral and antimicrobial activities. For instance, derivatives of pyrazolyl and pyridinyl groups have shown potential against various viral strains and pathogenic bacteria, highlighting the significance of these compounds in developing new therapeutic agents. Studies have synthesized and evaluated the antiviral activities of pyrazolopyridine derivatives, indicating their potential in antiviral drug development (F. Attaby et al., 2006). Similarly, novel combinatorial libraries of fused pyran derivatives have been screened for their antibacterial and antimalarial activities, emphasizing the role of pyrazole derivatives in addressing infectious diseases (Piyush N. Kalaria et al., 2014).
Fluorescent Properties and Molecular Characterization
Some studies have focused on the fluorescent properties and structural characterization of heterocyclic compounds derived from pyrazole and thiophene groups. The exploration of these properties is crucial for applications in materials science and bioimaging. For instance, ketone derivatives of propargylamines have been synthesized as synthetic equivalents of conjugated enynones, showing marked fluorescent abilities and potential in materials science (I. Odin et al., 2022).
Eigenschaften
IUPAC Name |
1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]-2-thiophen-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-17-9-14(8-16-17)13-3-2-5-18(10-13)15(19)7-12-4-6-20-11-12/h4,6,8-9,11,13H,2-3,5,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTXQPDWECJNNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCN(C2)C(=O)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(5-Chloro-2-methoxyphenyl)methyl]-4-[2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine](/img/structure/B2689534.png)
![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2689535.png)

![3-(2-chlorophenyl)-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2689542.png)
![2-[5-(Aminomethyl)oxolan-3-yl]acetic acid;hydrochloride](/img/structure/B2689544.png)



![4-[6-(trifluoromethyl)pyridine-3-carbonyl]thiomorpholine](/img/structure/B2689551.png)

![N,N-Dimethyl-5-azaspiro[3.4]octan-7-amine;dihydrochloride](/img/structure/B2689553.png)

![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-ethylpiperazine-1-carboxamide](/img/structure/B2689556.png)

